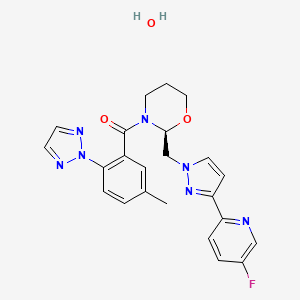Vornorexant hydrate
CAS No.:
Cat. No.: VC18834570
Molecular Formula: C23H24FN7O3
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H24FN7O3 |
|---|---|
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |
| Standard InChI | InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1 |
| Standard InChI Key | UFULGSDLQZYMCH-FTBISJDPSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
| Canonical SMILES | CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
Introduction
Pharmacological Mechanism and Receptor Interactions
Vornorexant hydrate functions as a dual orexin receptor antagonist (DORA), exhibiting high affinity for both orexin-1 (OX1R) and orexin-2 (OX2R) receptors. In vitro assays demonstrate inhibitory concentrations (IC50) of 1.05 nM for OX1R and 1.27 nM for OX2R . This balanced antagonism disrupts orexin-mediated wakefulness signals, promoting sleep onset and maintenance without generalized sedation .
Orexin System Modulation
The orexin system regulates sleep-wake cycles through projections from the lateral hypothalamus to arousal centers. By competitively blocking OX1R and OX2R, vornorexant hydrate attenuates excitatory neurotransmission in noradrenergic, serotonergic, and histaminergic pathways . This targeted mechanism differentiates it from GABAergic hypnotics, potentially reducing risks of tolerance and dependence.
Pharmacokinetic Profile
Preclinical pharmacokinetic studies in rats and dogs reveal characteristics optimized for rapid onset and clearance:
Table 1: Pharmacokinetic Parameters of Vornorexant in Rats and Dogs
| Species | Route | Half-Life (h) | Cmax (ng/mL) | AUC0–∞ (h·ng/mL) | Bioavailability (%) |
|---|---|---|---|---|---|
| Rat | Intravenous | 0.37 ± 0.07 | – | 467 ± 34 | – |
| Rat | Oral | 0.96 ± 0.43 | 55.4 ± 36.5 | 107 ± 66 | 7.6 |
| Dog | Intravenous | 1.3 ± 0.4 | – | 3100 ± 380 | – |
| Dog | Oral | 2.7 ± 0.8 | 2360 ± 460 | 10,700 ± 1800 | 58.0 |
Key findings include:
-
Rapid absorption: Oral Tmax ≤1 hour in rats and 1.3 hours in dogs
-
Short half-life: 0.96 hours (rat) and 2.5 hours (dog) post-oral administration
-
Dose proportionality: Linear kinetics observed across tested doses
Human pharmacokinetic predictions, extrapolated from preclinical data, estimate a half-life of 0.9–2.0 hours , suggesting suitability for bedtime dosing with minimal next-morning residual effects.
Metabolic Pathways and Disposition
Vornorexant undergoes extensive hepatic metabolism via cytochrome P450 enzymes and non-CYP oxidative pathways . Radiolabeled studies in rats and dogs identified over 20 metabolites, with major pathways including:
-
Oxidative ring opening: Producing metabolites M10 and M12
-
N-dealkylation: Generating M1 and M3
-
Hydroxylation: Forming M5 and M15
Table 2: Major Metabolites of Vornorexant
| Metabolite | Pharmacological Activity | Species Prevalence |
|---|---|---|
| M1 | Weak OX1R/OX2R antagonism | Rats, Dogs, Humans |
| M3 | Weak OX1R/OX2R antagonism | Rats, Dogs, Humans |
| M10 | Inactive | Rats |
| M12 | Inactive | Rats, Dogs |
Notably, M1 and M3 retain partial receptor affinity (IC50 values 10–100-fold higher than parent compound) but exhibit limited blood-brain barrier penetration . In dogs, unchanged vornorexant constitutes 55.1% of plasma radioactivity 1 hour post-dose, while M1 and M3 account for 15.0% and 2.3%, respectively .
Clinical Implications and Future Directions
The pharmacokinetic and metabolic profile of vornorexant hydrate suggests several therapeutic advantages:
-
Minimal next-day residual effects due to short half-life
-
Reduced dependence risk via non-GABAergic mechanism
-
Dose flexibility from linear pharmacokinetics
Ongoing Phase II trials aim to confirm human efficacy and safety, particularly regarding interactions with CYP3A4 inhibitors/inducers. Comparative studies against suvorexant (Belsomra®) will elucidate whether vornorexant's shorter half-life translates to improved tolerability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume